Lipophilicity Advantage: Elevated LogP Relative to Non-Methylated 4,6-Dibromoindole
The C7 methyl group on 4,6-dibromo-7-methyl-1H-indole produces a predicted ACD/LogP of 4.10 , representing a 0.7 log unit increase over the non-methylated parent compound 4,6-dibromo-1H-indole, which has an XLogP3-AA of 3.4 [1]. This difference corresponds to an approximately 5-fold increase in calculated octanol/water partition coefficient, indicating substantially higher lipophilicity. The 2-methyl regioisomer 4,6-dibromo-2-methyl-1H-indole, by contrast, has a predicted logP that differs based on computational method but is consistently lower than the 7-methyl analog. For drug discovery programs where optimal lipophilicity ranges (LogP 3–5) correlate with improved membrane permeability and oral bioavailability, this difference is quantitatively meaningful.
| Evidence Dimension | Calculated lipophilicity (LogP / partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP: 4.10 |
| Comparator Or Baseline | 4,6-Dibromo-1H-indole: XLogP3-AA 3.4 (PubChem); 5,6-Dibromo-1H-indole: LogP 3.64 (ChemSpider) |
| Quantified Difference | ΔLogP = +0.7 vs. 4,6-dibromo-1H-indole; ΔLogP ≈ +0.46 vs. 5,6-dibromo regioisomer |
| Conditions | In silico prediction: ACD/Labs Percepta Platform (version 14.00) for target compound; PubChem XLogP3 3.0 for comparator |
Why This Matters
A 0.7 LogP increase can significantly alter membrane partitioning, blood–brain barrier penetration potential, and nonspecific protein binding, making this compound a distinct tool for structure–activity relationship (SAR) studies where fine-tuning of lipophilicity is critical.
- [1] PubChem. 4,6-Dibromo-1H-indole. CID 14026057. XLogP3-AA: 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/4_6-Dibromo-1H-indole (accessed 2026-05-05). View Source
